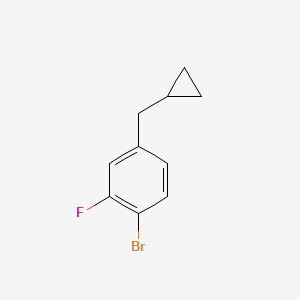

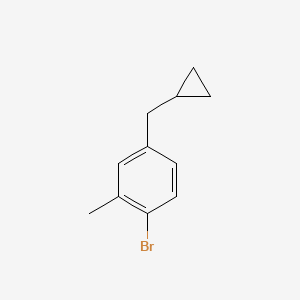

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

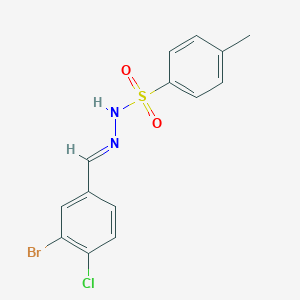

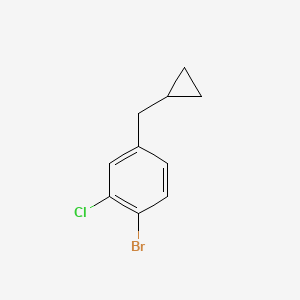

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11Br. It is a liquid at room temperature . The compound is also known by its IUPAC name, 1-bromo-4-(cyclopropylmethyl)benzene .

Synthesis Analysis

The synthesis of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene involves a benzene ring with bromo, cyclopropylmethyl, and methyl substituents. The cyclopropylmethyl group is a cyclopropane ring attached to the benzene ring via a methylene bridge .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene could potentially include protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is a liquid at room temperature . The general formula for cycloalkanes like this compound is CnH2n .科学的研究の応用

Radical Chain Decomposition

A study by Mathew and Warkentin (1988) explored the radical chain decomposition of cyclopropylmethyl, which is structurally similar to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. They found that this process affords various brominated compounds, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Mathew & Warkentin, 1988).

Liquid-phase Oxidation of Methylbenzenes

Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes, which includes compounds structurally related to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. This research is significant for understanding the oxidation processes of such compounds, potentially influencing their applications in industrial and synthetic processes (Okada & Kamiya, 1981).

Thermochemistry of Halogen-Substituted Methylbenzenes

Verevkin et al. (2015) provided detailed thermochemical data on a range of bromo- and iodo-substituted methylbenzenes, which are chemically related to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. Their work offers valuable information on the physical properties and stability of these compounds, crucial for their application in various scientific fields (Verevkin et al., 2015).

Bromination and Conversion into Sulfur-Functionalized Benzoquinones

Aitken et al. (2016) explored the NBS bromination of dimethoxydimethylbenzene, leading to the synthesis of various brominated products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study provides insight into the bromination reactions of complex benzene derivatives, which is relevant for the understanding of reactions involving 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene (Aitken et al., 2016).

Synthesis of Brominated Benzene Derivatives

Xuan et al. (2010) conducted research on the synthesis of 1-bromo-2,4-dinitrobenzene, providing methodologies that could be adapted for the synthesis of related bromobenzene compounds, including 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene (Xuan et al., 2010).

Safety and Hazards

作用機序

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling, 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene would act as an electrophile. The bromine atom is a good leaving group, which allows the carbon it’s attached to act as an electrophilic center. This electrophilic carbon can then form a bond with a nucleophilic boron reagent in the Suzuki-Miyaura reaction .

Biochemical Pathways

Brominated aromatic compounds are generally involved in the formation of carbon-carbon bonds in organic synthesis .

Pharmacokinetics

The compound’s boiling point is approximately 4575 K , which suggests it is relatively stable under normal conditions.

Result of Action

The primary result of the action of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous environment .

特性

IUPAC Name |

1-bromo-4-(cyclopropylmethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJBSTQSERPCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。